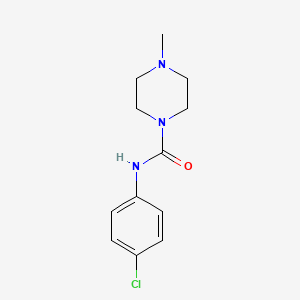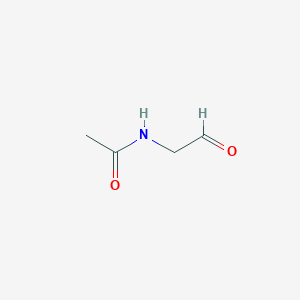
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
Descripción general
Descripción
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a chemical compound with the molecular formula C9H8BrNO5 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .
Molecular Structure Analysis
The molecular weight of this compound is 290.07 . The SMILES string representation of the molecule isO=C(OCC)C1=CC(Br)=CC(N+[O-])=C1O .
Aplicaciones Científicas De Investigación
Hydrothermal Synthesis and Fluorescence Properties
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate plays a role in the synthesis of complex compounds, as demonstrated in the hydrothermal synthesis of a new dinuclear Zn(II) complex. This compound was used to enhance the fluorescence properties of the synthesized complex, indicating its utility in the development of materials with specific optical properties (Ji Chang–you, 2012).
Influence on Alkaline Hydrolysis
The compound has been studied for its influence on the rates of alkaline hydrolysis. A nitro group, as in this compound, affects the rate of hydrolysis of ethyl benzoate, with variations observed depending on the position of the nitro group and the presence of other substituents (Y. Iskander, R. Tewfik, S. Wasif, 1966).
Role in Synthesis of Benzofuran Derivatives
The compound is also relevant in the synthesis of benzofuran derivatives, where it has been used to explore the bromination, nitration, and azo coupling of certain benzofuran derivatives. This highlights its potential in the synthesis and modification of organic compounds with specific properties (A. Grinev, N. V. Arkhangel'skaya, G. Y. Uretskaya, T. Vlasova, 1971).
Utility in Pharmacological Research
In pharmacological research, the compound has been used in the synthesis and evaluation of new molecules with potential antimicrobial and anti-tubercular activities. This demonstrates its role in the development of novel therapeutic agents (Ramya V. Shingalapur, K. M. Hosamani, Rangappa S. Keri, 2009).
Crystallography and Electronic Structure Studies
This compound is also significant in crystallography and electronic structure studies. Research involving crystallographic studies and molecular electrostatic potential calculation of related benzoic acid derivatives sheds light on the intermolecular interactions and electronic properties of such compounds (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a research chemical
Mode of Action
Based on its structure, it can be inferred that the compound might undergo reactions typical for nitroaromatics and bromoaromatics . For instance, the nitro group is a meta-directing group, which could influence the compound’s reactivity . Additionally, benzylic halides, such as this compound, typically react via SN1 or SN2 pathways .
Biochemical Pathways
Given the compound’s structure, it might be involved in reactions typical for nitroaromatics and bromoaromatics . These reactions could potentially affect various biochemical pathways, depending on the compound’s specific targets.
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (29007 g/mol ) falls within the range generally considered favorable for oral bioavailability.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH and temperature of its environment. Additionally, the presence of other substances could potentially influence the compound’s stability and reactivity .
Propiedades
IUPAC Name |
ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-2-16-9(13)6-3-5(10)4-7(8(6)12)11(14)15/h3-4,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQAPIZRHVIGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732198 | |
| Record name | Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-20-2 | |
| Record name | Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)




